molecular formula C21H20N4O B293012 13-methyl-11-phenyl-6-piperidin-1-yl-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene

13-methyl-11-phenyl-6-piperidin-1-yl-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene

Cat. No.: B293012
M. Wt: 344.4 g/mol
InChI Key: JOKTYLMRMFDQEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-Methyl-7-phenyl-4-(1-piperidinyl)pyrido[3’,2’:4,5]furo[3,2-d]pyrimidine is a complex heterocyclic compound with a fused pyrimidine ring system. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

The synthesis of 9-Methyl-7-phenyl-4-(1-piperidinyl)pyrido[3’,2’:4,5]furo[3,2-d]pyrimidine involves multiple steps. One common method includes the condensation of pyrimidine derivatives with appropriate reagents under controlled conditions. For instance, the reaction of 5-acetyl-6-amino-4-methylsulfanyl-2-phenylpyrimidine with specific acylating agents can lead to the formation of the desired pyrido[3’,2’:4,5]furo[3,2-d]pyrimidine structure . Industrial production methods often involve optimizing these synthetic routes to improve yield and purity.

Chemical Reactions Analysis

9-Methyl-7-phenyl-4-(1-piperidinyl)pyrido[3’,2’:4,5]furo[3,2-d]pyrimidine undergoes various chemical reactions, including:

Common reagents used in these reactions include acylating agents, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Properties

Molecular Formula

C21H20N4O

Molecular Weight

344.4 g/mol

IUPAC Name

13-methyl-11-phenyl-6-piperidin-1-yl-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene

InChI

InChI=1S/C21H20N4O/c1-14-12-16(15-8-4-2-5-9-15)24-21-17(14)18-19(26-21)20(23-13-22-18)25-10-6-3-7-11-25/h2,4-5,8-9,12-13H,3,6-7,10-11H2,1H3

InChI Key

JOKTYLMRMFDQEV-UHFFFAOYSA-N

SMILES

CC1=CC(=NC2=C1C3=C(O2)C(=NC=N3)N4CCCCC4)C5=CC=CC=C5

Canonical SMILES

CC1=CC(=NC2=C1C3=C(O2)C(=NC=N3)N4CCCCC4)C5=CC=CC=C5

Origin of Product

United States

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